molecular formula C4H9NO3S B2856456 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione CAS No. 67838-56-6

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B2856456
CAS No.: 67838-56-6
M. Wt: 151.18
InChI Key: GDMWWRUTCBSAFE-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is a chemical compound with the molecular formula C4H9NO3S and a molecular weight of 151.18 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to an isothiazolidine ring, which is further oxidized to form a 1,1-dioxide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from Isothiazolidine-3-carboxylic Acid 1,1-dioxide

      Reaction: Isothiazolidine-3-carboxylic acid 1,1-dioxide is reduced using borane-tetrahydrofuran (BH3-THF) in tetrahydrofuran (THF) at room temperature for 2 hours.

      Conditions: The reaction is quenched with methanol, and the product is purified using flash column chromatography with 0-10% methanol in dichloromethane (DCM).

      Yield: 93%.

  • Synthesis from 3-chloro-2-fluoropyridine

      Reaction: 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is reacted with 3-chloro-2-fluoropyridine in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at room temperature for 1 hour.

      Conditions: The product is purified using reverse phase flash column chromatography with 20-80% acetonitrile in water.

      Yield: 32%.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions due to the presence of the hydroxymethyl group.

    Reduction: Reduction reactions can target the isothiazolidine ring or the dioxide functionality.

    Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include oxidized derivatives of the hydroxymethyl group.

    Reduction: Reduced forms of the isothiazolidine ring or the dioxide functionality.

    Substitution: Substituted derivatives with various functional groups replacing the hydroxymethyl group.

Scientific Research Applications

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The hydroxymethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The isothiazolidine ring and the dioxide functionality contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolidine 1,1-dioxide: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    3-(Chloromethyl)isothiazolidine 1,1-dioxide: Contains a chloromethyl group instead of a hydroxymethyl group, leading to different reactivity and applications.

    3-(Aminomethyl)isothiazolidine 1,1-dioxide: Contains an aminomethyl group, which imparts different biological properties.

Uniqueness

3-(hydroxymethyl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(1,1-dioxo-1,2-thiazolidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c6-3-4-1-2-9(7,8)5-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMWWRUTCBSAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dioxide 7 (40 g, 0.17 mol) was placed in the glass liner within a 2 L Parr hydrogenator and dissolved in a mixture of IMS (150 ml) and iPrOAc (150 ml). A suspension of 5% palladium on carbon (Johnson Matthey type 392, 18 g) in iPrOAc (50 mL) was added and the suspension stirred under a hydrogen atmosphere of 70 psi for 3 days. After this time an NMR IPC was carried out that showed approx 15% benzylated material still present. After a further 4 days the reaction was 94% complete and it was decided to stop the hydrogenolysis. The palladium catalyst was filtered under nitrogen on a bed of celite, which was subsequently washed with IMS (250 mL) and iPrOAc (250 mL). The filtrate and washings were concentrated to give the crude product as an oil (26.26 g). The oil was purified by flash column chromatography (silica gel, DCM/methanol (9:1)) yielding 16.65 g (67%) of the hydroxyl-dioxide 8 as a white solid.
Name
Dioxide
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
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IMS
Quantity
150 mL
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solvent
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150 mL
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solvent
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Quantity
18 g
Type
catalyst
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Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

The preparation of intermediate III is seen to involve the following steps: (1) the Grignard reaction of vinylmagnesium bromide with phenoxyacetaldehyde and subsequent acetylation of the complex to yield 4-benzyloxy-3-acetoxy-1-butene; (2) the free radical addition of thiolacetic acid to the double bond of the latter product to yield S-acetyl-3-acetoxy-4-benzyloxy-1-butanethiol; (3) the oxidation of the thiol with chlorine in aqueous acetic acid and reaction of the resulting sulfonyl chloride with ammonia to yield 4-benzyloxy-3-hydroxy-1-butanesulfonamide; (4) tosylation of this compound with p-toluenesulfonyl chloride in pyridine and ring closure with potassium carbonate in dimethylformamide; (5) hydrogenolysis of the protecting benzyl group over a palladium catalyst to yield 3-(hydroxymethyl)isothiazolidine 1,1-dioxide; and (6) alkylation of the latter compound with a lower alkyl ester of 7-bromo-5-heptynoic acid, preferably ethyl 7-bromo-5-heptynoate in dimethylformamide in the presence of potassium carbonate to yield intermediate III.
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